molecular formula C16H13ClN2O7 B2533113 2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-3-nitrobenzoic acid CAS No. 2305449-56-1

2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-3-nitrobenzoic acid

Cat. No. B2533113
CAS RN: 2305449-56-1
M. Wt: 380.74
InChI Key: UYTSWYGSPQQGLQ-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-3-nitrobenzoic acid, also known as CNB-001, is a novel compound that has been developed for its potential therapeutic applications. It is a small molecule drug that has shown promising results in preclinical studies for various neurological disorders. CNB-001 is an analog of the natural compound curcumin, which is found in turmeric and has been extensively studied for its medicinal properties.

Mechanism of Action

The exact mechanism of action of 2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-3-nitrobenzoic acid is not fully understood. However, it has been shown to modulate several signaling pathways that are involved in neuroinflammation, oxidative stress, and cell death. This compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification responses. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance synaptic plasticity. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-3-nitrobenzoic acid is its high potency and selectivity, which allows for its use in low concentrations. It is also stable and can be easily synthesized in large quantities. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-3-nitrobenzoic acid. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, the development of novel formulations of this compound that improve its solubility and bioavailability may further enhance its therapeutic potential.
In conclusion, this compound is a novel compound that has shown promising results in preclinical studies for various neurological disorders. Its neuroprotective, anti-inflammatory, and antioxidant properties make it a potential candidate for the development of new therapies for these disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-3-nitrobenzoic acid involves several steps starting from commercially available starting materials. The first step involves the preparation of 4-chloro-2,5-dimethoxybenzaldehyde, which is then reacted with urea to form the corresponding benzylidene urea. The benzylidene urea is then reacted with 3-nitrobenzoyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to obtain high yields and purity.

Scientific Research Applications

2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-3-nitrobenzoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders. It has shown neuroprotective effects in animal models of traumatic brain injury, stroke, and Alzheimer's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

properties

IUPAC Name

2-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O7/c1-25-12-7-10(13(26-2)6-9(12)17)18-15(20)14-8(16(21)22)4-3-5-11(14)19(23)24/h3-7H,1-2H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTSWYGSPQQGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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